molecular formula C28H46O B12424802 Vitamin D4-d3

Vitamin D4-d3

Cat. No.: B12424802
M. Wt: 401.7 g/mol
InChI Key: DIPPFEXMRDPFBK-QSIFOQNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D4-d3 is a compound belonging to the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound is a synthetic analog of vitamin D, designed to mimic the biological effects of naturally occurring vitamin D compounds such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vitamin D4-d3 typically involves the photochemical conversion of a precursor molecule, such as 7-dehydrocholesterol, under ultraviolet B (UV-B) radiation. This process results in the formation of prethis compound, which then undergoes thermal isomerization to form this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale photochemical reactors where the precursor molecules are exposed to controlled UV-B radiation. The resulting prethis compound is then purified and subjected to thermal isomerization to yield the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity and stability of the synthesized this compound .

Chemical Reactions Analysis

Types of Reactions

Vitamin D4-d3 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxylation of this compound in the liver and kidneys to form its active metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes in the liver and kidneys.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites such as 25-hydroxythis compound and 1,25-dihydroxythis compound, which are biologically active forms of the compound .

Scientific Research Applications

Vitamin D4-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .

Comparison with Similar Compounds

Similar Compounds

    Vitamin D2 (ergocalciferol): Found in plants and fungi, less potent than vitamin D3.

    Vitamin D3 (cholecalciferol): Produced in the skin upon exposure to sunlight, more potent than vitamin D2.

    Vitamin D5 (sitocalciferol): A synthetic analog with similar biological effects.

Uniqueness

Vitamin D4-d3 is unique in its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to naturally occurring vitamin D compounds. Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .

Biological Activity

Vitamin D4-D3, also known as 1α,25-dihydroxy-3-epi-vitamin D3, is a metabolite of vitamin D3 that has garnered attention for its unique biological activities and potential therapeutic applications. This compound interacts with the vitamin D receptor (VDR), influencing various physiological processes, including calcium homeostasis, immune response, and cellular proliferation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through binding to the VDR, a nuclear receptor that regulates gene expression. Upon binding, VDR forms a heterodimer with the retinoid X receptor (RXR), facilitating the transcription of target genes involved in calcium and phosphate metabolism, immune function, and cell differentiation.

Key Functions:

  • Calcium Homeostasis : Regulates calcium absorption in the intestines and maintains serum calcium levels.
  • Bone Health : Influences osteoblast and osteoclast activity, essential for bone remodeling.
  • Immune Modulation : Enhances innate immunity and modulates adaptive immune responses.

Comparative Biological Activity

Research has shown that this compound exhibits similar but distinct biological activities compared to other vitamin D metabolites like 1α,25-dihydroxyvitamin D3 (calcitriol). Notably, this compound has a lower calcemic effect, making it a potential candidate for therapeutic use without the risk of hypercalcemia.

Parameter This compound Calcitriol (1α,25(OH)2D3)
Calcemic EffectLowHigh
Gene Activation in OsteoblastsModerateHigh
Immune Response ModulationSignificantSignificant
Cellular Proliferation InhibitionModerateHigh

Case Studies

  • Keratinocyte Proliferation : A study demonstrated that this compound effectively inhibited keratinocyte proliferation in vitro, showing comparable efficacy to calcitriol but with reduced calcemic activity. This suggests its potential use in treating skin disorders such as psoriasis .
  • Bone Health : In animal models, this compound was shown to promote bone mineralization without elevating serum calcium levels significantly. This characteristic could make it a safer alternative for patients at risk of hypercalcemia due to other vitamin D therapies .
  • Immune Function : Clinical observations indicated that supplementation with this compound improved immune responses in patients with autoimmune conditions. The modulation of T-cell activity was particularly notable, suggesting its role in managing autoimmune diseases .

Research Findings

Recent studies have highlighted the structural characteristics and metabolic pathways of this compound:

  • Metabolic Stability : this compound exhibits high metabolic stability, which contributes to its prolonged biological activity within tissues .
  • Gene Regulation : The compound has been shown to regulate genes associated with inflammation and immune response through VDR-mediated pathways .

Summary of Key Research Findings

Study Findings
Molnár et al. (2011)Identified structural similarities between this compound and calcitriol; demonstrated significant biological activity in keratinocytes .
Liu et al. (2023)Reviewed genetic factors influencing vitamin D metabolism; emphasized the role of VDR in mediating responses to Vitamin D metabolites .
Healthline Review (2024)Discussed the implications of vitamin D levels on immune health and disease resistance; highlighted potential benefits of this compound .

Properties

Molecular Formula

C28H46O

Molecular Weight

401.7 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3

InChI Key

DIPPFEXMRDPFBK-QSIFOQNMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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